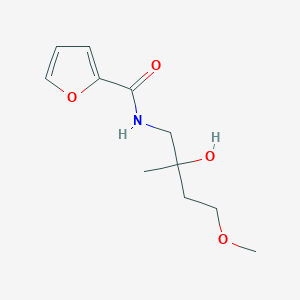

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide

Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a hydroxy-methoxy-methylbutyl side chain. The presence of a hydroxy group at position 2 and a methoxy group at position 4 on the butyl chain distinguishes it from other furan-2-carboxamide derivatives, influencing its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(14,5-7-15-2)8-12-10(13)9-4-3-6-16-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAGYEXBQCJNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine .

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Antimicrobial and Antiviral Activities

- N-(4-Bromophenyl)furan-2-carboxamide derivatives (e.g., compound 5a-i) exhibit anti-bacterial activity against drug-resistant pathogens like A. baumannii and MRSA, with MIC values ranging from 4–32 µg/mL. The bromophenyl group enhances membrane penetration .

- N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide targets the conserved 2C protein in enteroviruses and rhinoviruses, inhibiting replication via ATPase interference .

- Ortho-Fluorofuranyl fentanyl (a structural analog from ) lacks direct antiviral activity but acts as a potent μ-opioid receptor agonist due to its piperidine-phenethyl motif .

Insecticidal Activities

- N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) demonstrates insect growth regulatory activity, with LC₅₀ values < 10 ppm against lepidopteran pests. The thiourea moiety enhances binding to chitin synthases .

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide (HMB) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

HMB is characterized by a furan ring structure, which is known for its pharmacological significance. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets. The chemical formula for HMB is .

The biological activity of HMB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : HMB may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Cell Membrane Disruption : Research indicates that HMB can compromise bacterial cell membranes, leading to increased permeability and cell death.

- Apoptosis Induction : HMB has been shown to induce apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of HMB against various pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : HMB demonstrated an MIC of 1024 µg/ml against MRSA, indicating significant antibacterial potential.

- Biofilm Disruption : HMB effectively dislodged approximately 80% of preformed biofilms at tested concentrations, showcasing its potential as a therapeutic agent against biofilm-associated infections .

2. Anticancer Properties

HMB has been evaluated for its cytotoxic effects on cancer cell lines.

- Cytotoxicity : Studies have reported that HMB exhibits potent antiproliferative activity against various human cancer cell lines, with IC50 values in the nanomolar range.

- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting the cell cycle and increasing levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Study on Antibacterial Efficacy

A study published in Applied Microbiology International investigated the antibacterial efficacy of HMB isolated from Hemidesmus indicus. The findings indicated that:

- HMB treatment led to increased release of intracellular proteins from MRSA, confirming its impact on bacterial integrity.

- Additional assays demonstrated that HMB could sensitize MRSA to conventional antibiotics like tetracycline .

Cytotoxicity Assessment

In another study focusing on furan derivatives, researchers evaluated the cytotoxic effects of compounds similar to HMB. The results indicated:

- Significant cell cycle arrest at the G2/M phase in treated MCF-7 breast cancer cells.

- Induction of apoptosis was confirmed through flow cytometric analysis, highlighting the potential use of furan-based compounds in cancer therapy .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Key Findings |

|---|---|---|

| Antibacterial | MRSA | MIC = 1024 µg/ml; biofilm dislodgment ~80% |

| Cytotoxic | MCF-7 Cancer Cells | IC50 in nanomolar range; induces apoptosis |

| Enzyme Interaction | Various Enzymes | Potential inhibition affecting metabolic pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis is typically required. For analogous compounds, coupling furan-2-carboxylic acid derivatives with substituted amines under mild conditions (e.g., ethanol/methanol solvent, coupling agents like EDC/HOBt) achieves amide bond formation . Optimize reaction parameters (temperature, pH, stoichiometry) using Design of Experiments (DoE) to maximize yield. Purification via column chromatography or recrystallization ensures purity .

- Key Parameters : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., hydroxyl, methoxy, methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .

- Solubility/Stability : Perform kinetic solubility assays in PBS/DMSO and stability studies under varying pH/temperature .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assay Design :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram± bacteria/fungi .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, CYP450 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

- Strategy : Systematically modify substituents (e.g., hydroxy/methoxy groups) and assess activity changes. For example:

- Hydrophilicity : Replace methoxy with polar groups (e.g., -COOH) to enhance solubility .

- Bioisosteres : Substitute furan with thiophene or pyrrole to improve metabolic stability .

- Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Models :

- Rodent PK : Oral/intravenous administration in rats to calculate AUC, , and bioavailability .

- Toxicity : Acute toxicity (LD) in mice and subchronic studies (28-day repeated dosing) .

Q. How can computational modeling predict binding mechanisms and off-target interactions?

- Protocols :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase, kinase domains) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

- Validation : Compare docking scores with experimental IC values .

Q. How should researchers address contradictory data in biological activity studies?

- Case Example : Discrepancies in antimicrobial activity across studies may arise from assay conditions (e.g., inoculum size, growth media).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.